Cas no 403661-78-9 (Boc-b-HoPhe(2-Br)-OH)

Boc-b-HoPhe(2-Br)-OH is a protected amino acid derivative featuring a Boc (tert-butoxycarbonyl) group and a bromine substituent at the 2-position of the phenyl ring. This compound is widely used in peptide synthesis, particularly for introducing modified phenylalanine residues with enhanced steric and electronic properties. The Boc group ensures selective deprotection under mild acidic conditions, while the bromine moiety offers versatility for further functionalization via cross-coupling reactions. Its high purity and stability make it suitable for demanding applications in medicinal chemistry and bioconjugation. The product is rigorously characterized to meet stringent quality standards, ensuring reliable performance in complex synthetic workflows.
Boc-b-HoPhe(2-Br)-OH structure
Boc-b-HoPhe(2-Br)-OH structure
商品名:Boc-b-HoPhe(2-Br)-OH
CAS番号:403661-78-9
MF:C15H20NO4Br
メガワット:358.2276
MDL:MFCD03788796
CID:328323
PubChem ID:2761587

Boc-b-HoPhe(2-Br)-OH 化学的及び物理的性質

名前と識別子

    • Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bS)-
    • Boc-(S)-3-Amino-4-(2-bromo-phenyl)-butyric acid
    • (2S)-3-amino-4-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid
    • Benzenebutanoic acid, 2-bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]-, (βS)-
    • Boc-(S)-3-Amino-4-(2-bromophenyl)-butyric acid
    • BOC-2-BROMO-L-BETA-HOMOPHENYLALANINE,
    • Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bS)
    • BOC-(S)-3-AMINO-4-(2-BROMOPHENYL)BUTANOIC ACID
    • BOC-D-PHE(2-BR)-(C*CH2)OH
    • Boc-L-3-Amino-4-(2-bromophenyl)butyricacid
    • BOC-PHE(2-BR)-(C*CH2)OH
    • BOC-Β-HOPHE(2-BR)-OH
    • RARECHEM AK PT F130
    • (betaS)-2-Bromo-beta-[[(tert-butoxy)carbonyl]amino]benzenebutanoic acid
    • (3S)-4-(2-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid
    • 403661-78-9
    • boc-(s)-3-amino-4-(2-bromophenyl)butyric acid
    • AC-25447
    • FD10312
    • AKOS015948735
    • (3S)-4-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
    • MFCD03788796
    • (S)-4-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoicacid
    • (S)-4-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
    • C15H20BrNO4
    • (3S)-4-(2-BROMOPHENYL)-3-[(TERT-BUTOXYCARBONYL)AMINO]BUTANOIC ACID
    • EN300-12444634
    • CS-0154494
    • PS-12245
    • Boc-2-bromo-L-beta-homophenylalanine
    • (S)-3-(Boc-amino)-4-(2-bromophenyl)butanoic acid
    • Boc-b-HoPhe(2-Br)-OH
    • MDL: MFCD03788796
    • インチ: InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
    • InChIKey: MOFCTVVLGCILTN-NSHDSACASA-N
    • ほほえんだ: CC(C)(OC(N[C@H](CC(O)=O)CC1=CC=CC=C1Br)=O)C

計算された属性

  • せいみつぶんしりょう: 357.05800
  • どういたいしつりょう: 357.05757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 8
  • 複雑さ: 367
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

  • 密度みつど: 1.370
  • PSA: 75.63000
  • LogP: 3.75050

Boc-b-HoPhe(2-Br)-OH セキュリティ情報

Boc-b-HoPhe(2-Br)-OH 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Boc-b-HoPhe(2-Br)-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM220652-1g
(S)-4-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
403661-78-9 95%
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eNovation Chemicals LLC
D959321-250mg
BOC-(S)-3-AMINO-4-(2-BROMO-PHENYL)-BUTYRIC ACID
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SHENG KE LU SI SHENG WU JI SHU
sc-293639-100mg
Boc-2-bromo-L-beta-homophenylalanine,
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100mg
¥737.00 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AZ623-200mg
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403661-78-9 98%
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eNovation Chemicals LLC
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BOC-(S)-3-AMINO-4-(2-BROMO-PHENYL)-BUTYRIC ACID
403661-78-9 95%
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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551.0CNY 2021-07-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S916993-100mg
(S)-4-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
403661-78-9 98%
100mg
¥1,798.20 2022-08-31
Chemenu
CM220652-1g
(S)-4-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
403661-78-9 95%
1g
$448 2021-06-09
abcr
AB165920-1 g
Boc-(S)-3-Amino-4-(2-bromo-phenyl)-butyric acid
403661-78-9
1g
€637.00 2023-06-23
Enamine
EN300-12444634-0.5g
(3S)-4-(2-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid
403661-78-9 95%
0.5g
$164.0 2023-05-26

Boc-b-HoPhe(2-Br)-OH 関連文献

Boc-b-HoPhe(2-Br)-OHに関する追加情報

Professional Introduction to Boc-b-HoPhe(2-Br)-OH (CAS No: 403661-78-9)

The compound Boc-b-HoPhe(2-Br)-OH, with the CAS number 403661-78-9, is a significant intermediate in the field of pharmaceutical chemistry. This compound, featuring a protected amino acid derivative, has garnered attention due to its utility in the synthesis of bioactive molecules and peptidomimetics. The presence of a Boc (tert-butoxycarbonyl) group and a brominated phenylalanine residue (HoPhe(2-Br)) makes it a versatile building block for designing novel therapeutic agents.

In recent years, the development of peptidomimetics has seen substantial advancements, particularly in the area of protease inhibition. The Boc-b-HoPhe(2-Br)-OH molecule serves as a critical precursor in the synthesis of peptidomimetics that mimic the natural substrate recognition by target enzymes. The bromine substituent on the phenylalanine side chain enhances the reactivity and binding affinity, making it an attractive scaffold for drug design. Current research focuses on leveraging this compound to develop inhibitors for various therapeutic targets, including proteases involved in cancer and inflammatory diseases.

The Boc protection group on the amino group ensures stability during synthetic manipulations while allowing for selective deprotection under mild acidic conditions. This characteristic is particularly valuable in multi-step syntheses where protecting group strategies play a crucial role in maintaining molecular integrity. The Boc-b-HoPhe(2-Br)-OH intermediate has been utilized in the preparation of peptidomimetics that exhibit improved pharmacokinetic properties, such as enhanced solubility and reduced immunogenicity. These attributes are essential for developing next-generation therapeutics that can overcome limitations associated with traditional peptide-based drugs.

Recent studies have highlighted the potential of Boc-b-HoPhe(2-Br)-OH in the development of targeted therapies for neurological disorders. Peptidomimetics derived from this compound have shown promise in modulating neurotransmitter release and receptor activity. For instance, modifications to the brominated phenylalanine residue have led to the discovery of novel compounds that exhibit potent binding to specific neurotransmitter receptors, offering potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. The versatility of this intermediate allows chemists to fine-tune its properties through structural modifications, enabling the creation of highly specific and effective therapeutic agents.

The synthesis of Boc-b-HoPhe(2-Br)-OH involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including solid-phase peptide synthesis (SPPS) and continuous flow chemistry, have been employed to improve yield and purity. These techniques not only enhance efficiency but also reduce costs associated with large-scale production. The growing interest in green chemistry principles has further driven innovation in synthetic routes, ensuring that processes are environmentally sustainable while maintaining high chemical yields.

In conclusion, Boc-b-HoPhe(2-Br)-OH (CAS No: 403661-78-9) is a pivotal intermediate in pharmaceutical research, with applications spanning protease inhibition to neurological disorder treatments. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new applications for this compound, its significance in drug discovery is expected to grow even further, solidifying its role as a cornerstone in modern pharmaceutical chemistry.

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